2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid
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Overview
Description
2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the amino group and the bromophenyl substituent in this compound makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process. For example, the use of chlorobenzene as a solvent and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in the presence of a rhodium catalyst has been reported for the synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phenyl-substituted thiophenes.
Scientific Research Applications
2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromobenzoyl)thiophene: This compound has a similar structure but with a different substituent at the 3-position.
2-Amino-4-(4-bromophenyl)thiazole: This compound has a thiazole ring instead of a thiophene ring.
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole: This compound contains a thiadiazole ring.
Uniqueness
2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the amino group, bromophenyl group, and thiophene ring makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8BrNO2S |
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Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-amino-4-(3-bromophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2S/c12-7-3-1-2-6(4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15) |
InChI Key |
CBBCUALSPJXVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=C2C(=O)O)N |
Origin of Product |
United States |
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